molecular formula C24H18ClN5 B11211951 7-(3-chlorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine

7-(3-chlorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11211951
M. Wt: 411.9 g/mol
InChI Key: FNONCBXQNHTCBR-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, substituted with a 3-chlorophenyl group, a phenyl group, and a pyridin-2-ylmethyl group, making it a molecule of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 3-chlorophenyl and phenyl groups can be done via electrophilic aromatic substitution reactions.

    N-Alkylation: The pyridin-2-ylmethyl group is introduced through N-alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[2,3-d]pyrimidine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 7-(3-chlorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound.

Industry

Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    7H-Pyrrolo[2,3-d]pyrimidin-4-amine: A simpler analog without the 3-chlorophenyl, phenyl, and pyridin-2-ylmethyl groups.

    N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another derivative with different substituents.

Uniqueness

The uniqueness of 7-(3-chlorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H18ClN5

Molecular Weight

411.9 g/mol

IUPAC Name

7-(3-chlorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C24H18ClN5/c25-18-9-6-11-20(13-18)30-15-21(17-7-2-1-3-8-17)22-23(28-16-29-24(22)30)27-14-19-10-4-5-12-26-19/h1-13,15-16H,14H2,(H,27,28,29)

InChI Key

FNONCBXQNHTCBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CC=N4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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